molecular formula C20H19N7 B11492488 [1,3,5]Triazine-2,4-diamine, 6-(imidazol-1-yl)-N,N'-di(p-tolyl)-

[1,3,5]Triazine-2,4-diamine, 6-(imidazol-1-yl)-N,N'-di(p-tolyl)-

Cat. No.: B11492488
M. Wt: 357.4 g/mol
InChI Key: BWCHXVSEZBZWBB-UHFFFAOYSA-N
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Description

6-(1H-IMIDAZOL-1-YL)-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features an imidazole ring and a triazine core. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-IMIDAZOL-1-YL)-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(1H-IMIDAZOL-1-YL)-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazole ring allows for various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

6-(1H-IMIDAZOL-1-YL)-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-IMIDAZOL-1-YL)-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, affecting various enzymatic activities. The triazine core can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: A bactericidal agent with an imidazole core.

Uniqueness

6-(1H-IMIDAZOL-1-YL)-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of an imidazole ring and a triazine core, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications compared to compounds with only one of these functional groups .

Properties

Molecular Formula

C20H19N7

Molecular Weight

357.4 g/mol

IUPAC Name

6-imidazol-1-yl-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19N7/c1-14-3-7-16(8-4-14)22-18-24-19(23-17-9-5-15(2)6-10-17)26-20(25-18)27-12-11-21-13-27/h3-13H,1-2H3,(H2,22,23,24,25,26)

InChI Key

BWCHXVSEZBZWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C=CN=C3)NC4=CC=C(C=C4)C

Origin of Product

United States

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